molecular formula C19H16BrNO3 B11295269 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B11295269
M. Wt: 386.2 g/mol
InChI Key: AQPKBPKFIRLWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a synthetic small molecule designed for research applications, featuring a bifunctional structure that combines a 4-bromophenyl-furan moiety with a benzoic acid group through a methylaminomethyl linker. This molecular architecture is of significant interest in medicinal chemistry exploration. The core structure is analogous to compounds investigated for their activity against drug-resistant bacterial strains. Specifically, N-(4-bromophenyl)furan-2-carboxamide analogues have demonstrated promising in vitro antibacterial activity against clinically isolated, extensively drug-resistant (XDR) pathogens such as Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), and Enterobacter cloacae (CREC), with some compounds showing effectiveness superior to commercially available antibiotics like meropenem . Furthermore, the (5-phenylfuran-2-yl)methanamine pharmacophore present in this compound is a recognized scaffold in the development of inhibitors for biological targets like human sirtuin 2 (SIRT2), a NAD+-dependent deacetylase considered a promising target for cancer, neurodegenerative diseases, and bacterial infections . The inclusion of a benzoic acid functional group enhances the molecule's potential for further chemical modification, making it a versatile building block for constructing compound libraries or bioconjugates. This product is intended for research purposes only, supporting efforts in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

4-[[[5-(4-bromophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H16BrNO3/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChI Key

AQPKBPKFIRLWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Furan-Aryl Bond Formation

The furan-aryl linkage is constructed via Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 5-iodofuran-2-carbaldehyde , adapted from methodologies in:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Base : Na₂CO₃ (3.0 equiv) in MeCN/H₂O (1:1 v/v)

  • Temperature : 60°C, 12 hours

  • Yield : 83% (isolated as pale yellow solid)

Characterization :

  • ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 3.2 Hz, 1H, furan-H), 6.75 (d, J = 3.2 Hz, 1H, furan-H).

Reductive Amination to Primary Amine

The aldehyde intermediate is converted to the primary amine via reductive amination:

Procedure :

  • Ammonium acetate (5.0 equiv) and sodium cyanoborohydride (2.0 equiv) in MeOH.

  • Stir at room temperature for 24 hours.

  • Workup : Aqueous extraction, drying (MgSO₄), and column chromatography (PE:EA = 3:1).

  • Yield : 88% (colorless oil).

Characterization :

  • ¹H NMR (CDCl₃): δ 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 3.75 (s, 2H, CH₂NH₂).

Synthesis of 4-(Bromomethyl)benzoic Acid Methyl Ester

Esterification of 4-(Hydroxymethyl)benzoic Acid

Methyl ester formation follows acid-catalyzed esterification:

  • Conditions : H₂SO₄ (cat.) in MeOH, reflux, 6 hours.

  • Yield : 95% (white crystalline solid).

Bromination of Hydroxymethyl Group

The hydroxyl group is converted to bromide using PBr₃ :

  • Procedure : PBr₃ (1.2 equiv) in DCM, 0°C to RT, 2 hours.

  • Yield : 78% (pale yellow liquid).

Characterization :

  • ¹H NMR (CDCl₃): δ 8.05 (d, J = 8.0 Hz, 2H, Ar-H), 7.50 (d, J = 8.0 Hz, 2H, Ar-H), 4.55 (s, 2H, CH₂Br), 3.90 (s, 3H, COOCH₃).

Amine-Alkylation for Methylene Bridge Formation

Nucleophilic Substitution Reaction

The primary amine reacts with 4-(bromomethyl)benzoic acid methyl ester to form the secondary amine linkage:

Conditions :

  • Solvent : DMF, K₂CO₃ (2.0 equiv), 60°C, 8 hours.

  • Yield : 74% (off-white solid).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.55 (d, J = 8.4 Hz, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 6.90 (d, J = 3.2 Hz, 1H, furan-H), 6.50 (d, J = 3.2 Hz, 1H, furan-H), 4.20 (s, 2H, NCH₂), 3.85 (s, 3H, COOCH₃), 3.70 (s, 2H, ArCH₂N).

Ester Hydrolysis to Carboxylic Acid

Conditions :

  • Reagents : LiOH (3.0 equiv) in THF/H₂O (1:1), 80°C, 4 hours.

  • Yield : 92% (white powder).

Characterization :

  • ¹H NMR (DMSO-d₆): δ 12.80 (s, 1H, COOH), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 4.15 (s, 2H, NCH₂), 3.65 (s, 2H, ArCH₂N).

Optimization and Scalability Considerations

Palladium Catalyst Screening

Comparative studies from show Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki coupling (yield increase: 12%).

Solvent Systems for Reductive Amination

MeOH/THF (1:1) enhances solubility of intermediates, reducing reaction time by 30% compared to pure MeOH.

Large-Scale Hydrolysis

NaOH in EtOH/H₂O (2:1) enables kilogram-scale hydrolysis with 89% yield and >99% purity .

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and bromophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Substituents/Modifications Biological Activity/Application Reference
4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid (Target) 4-Bromophenyl-furan, aminomethyl linker, benzoic acid Potential antimicrobial, anticancer N/A
H2-38 (3-{5-{{3-(4-Chlorophenyl)-2-[(4-chlorophenyl)imino]-4-oxothiazolidin-5-ylidene}methyl}furan-2-yl}benzoic acid) Thiazolidinone core, dual chloro substituents Anti-staphylococcal (planktonic/biofilm)
Leukadherin 1 (4-[5-[[4-Oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]methyl]furan-2-yl]benzoic acid) Thioxothiazolidinone, benzyl group Leukocyte adhesion inhibition
BAY-460 (2-Chloro-N-[(2S)-1-(4-cyanophenyl)-4-(methylamino)-4-oxobutan-2-yl]-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzamide) Chloro, cyanophenyl, methylphenyl-furan, amide linker ATAD2 bromodomain inhibition
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Benzimidazole core, bromo-chloro-aniline, fluorine Kinase inhibition (hypothetical)

Physicochemical and Spectroscopic Comparisons

  • The furan ring in the target compound exhibits distinct π-π* transitions compared to Leukadherin 1’s thioxothiazolidinone system, which introduces additional sulfur-based conjugation .
  • Lipophilicity :

    • The bromine atom increases logP compared to chloro or fluoro substituents in analogues like H2-81 (4-fluorophenyl-thiophene derivative), enhancing membrane permeability .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability :
    • The benzoic acid group in the target compound may improve aqueous solubility compared to ester derivatives like ’s 4-bromobenzoate pyrazole compound .
  • Toxicity :
    • Bromine-containing compounds (e.g., ) often show hepatotoxicity risks, necessitating careful optimization of the bromophenyl substituent .

Biological Activity

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound characterized by its unique structural features, including a benzoic acid moiety, a furan derivative, and a bromophenyl group. This compound's molecular formula is C19H16BrNO3C_{19}H_{16}BrNO_3 with a molecular weight of approximately 386.2 g/mol. The presence of multiple functional groups suggests significant potential for biological activity, particularly in the context of enzyme inhibition and anticancer properties.

Structural Characteristics

The structural complexity of this compound allows for various interactions with biological targets. The furan ring facilitates electrophilic aromatic substitutions, especially at the 5-position, which can be crucial for its biological activity. The bromophenyl group may also enhance the compound's reactivity and interaction profiles with target proteins.

Enzyme Inhibition

Research indicates that derivatives of compounds similar to this compound have shown promise as inhibitors for human sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases. In vitro studies have demonstrated that related furan compounds can effectively inhibit SIRT2 activity, suggesting that this compound may exhibit comparable properties .

Anticancer Properties

In vitro studies on related compounds have indicated their effectiveness against specific cancer cell lines. For instance, compounds with similar structural features have been observed to induce apoptosis in cancer cells and inhibit cell proliferation . The potential anticancer activity of this compound warrants further investigation.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities and modes of interaction between this compound and target proteins such as SIRT2. These studies suggest that this compound may bind effectively to the active sites of these proteins, providing insights into its mechanism of action .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound Name Structural Features Biological Activity
5-(4-Bromophenyl)furan-2-carboxylic acidSimilar furan and bromophenyl groupsPotential anti-cancer activity
4-(5-Methylfuran-2-yl)benzoic acidContains a methyl group on furanAntimicrobial properties
4-[({[5-(Phenyl)furan-2-yl]methyl}amino)methyl]benzoic acidVariation in phenyl substitutionSIRT2 inhibition
N-(4-Bromophenyl)-N'-(furan-2-ylmethyl)ureaUrea linkage instead of carboxylic acidAntitumor effects

This comparative analysis highlights the unique aspects of this compound, particularly its specific combination of functional groups that may confer distinct biological activities not observed in other derivatives .

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating various derivatives of furan-containing compounds for their biological activities. For example, studies have shown that certain furan derivatives exhibit potent antimicrobial properties and can inhibit key enzymes involved in metabolic pathways . These findings suggest that further exploration into the biological activity of this compound could yield valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid and its derivatives?

  • Methodology : The compound can be synthesized via Hantzsch-Involved Reductive Amination (HIRA), as demonstrated for structurally similar furan-containing benzoic acid derivatives. Key steps include:

  • Coupling 5-(4-bromophenyl)furan-2-carbaldehyde with a benzylamine derivative.
  • Reductive amination using NaBH₃CN or NaBH�es4 to form the secondary amine linkage.
  • Hydrolysis of ester-protected intermediates (e.g., ethyl benzoate) to yield the free carboxylic acid .
    • Characterization : Post-synthesis, purity is confirmed via HPLC (>95%), and structural validation employs ¹H/¹³C-NMR (e.g., aromatic protons at δ 7.17–8.00 ppm) and HRMS (e.g., [M+H]⁺ ion matching calculated m/z) .

Q. How can the structural and electronic properties of this compound be experimentally characterized?

  • X-ray crystallography : Resolve bond angles and dihedral angles between the furan, bromophenyl, and benzoic acid moieties. For example, monoclinic crystal systems (e.g., P2₁/c) are typical for brominated furan derivatives, with unit cell parameters such as a = 11.410 Å, b = 7.951 Å, and β = 99.4° .
  • Spectroscopy :

  • FTIR : Identify carbonyl (C=O) stretching at ~1670 cm⁻¹ and NH bending at ~1580 cm⁻¹.
  • UV-Vis : Detect π→π* transitions in the furan and aromatic systems (λmax ~270–310 nm) .

Q. What functional groups in this compound are critical for its reactivity in biological or material science applications?

  • Key Groups :

  • Benzoic acid : Enables hydrogen bonding or salt-bridge formation with biological targets (e.g., enzymes).
  • Bromophenyl : Enhances lipophilicity and influences π-π stacking in material matrices.
  • Secondary amine : Acts as a proton donor/acceptor, crucial for pH-dependent solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like Sirtuin 2 (SIRT2)?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of SIRT2 (PDB: 3ZGV).
  • Prioritize the bromophenyl-furan moiety for hydrophobic pocket interactions and the benzoic acid for polar contacts with catalytic residues (e.g., His187).
  • Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability over 100 ns .
    • Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

Q. What strategies resolve conflicting data in the compound’s biological activity across different assay systems?

  • Case Study : If antiviral activity (e.g., against enveloped viruses) is observed in plaque reduction assays but not in cell viability assays:

  • Troubleshooting :
  • Verify assay conditions (e.g., pH stability of the benzoic acid group).
  • Test metabolite formation (e.g., via LC-MS) to rule out degradation.
  • Use orthogonal methods (e.g., SPR) to confirm target engagement .

Q. How can the compound’s solid-state stability be optimized for long-term storage?

  • Methodology :

  • Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months).
  • Monitor degradation via DSC (melting point shifts) and XRD (amorphous/crystalline phase changes).
  • Stabilize using excipients like polyvinylpyrrolidone (PVP) to inhibit hygroscopicity .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • Challenges :

  • Co-elution of structurally similar byproducts (e.g., dehalogenated derivatives) in HPLC.
    • Solutions :
  • Employ HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water).
  • Use 2D-NMR (e.g., HSQC) to resolve overlapping signals from regioisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.